molecular formula C8H5BrFNO B8010181 5-Bromo-2-fluoro-4-methoxybenzonitrile

5-Bromo-2-fluoro-4-methoxybenzonitrile

Cat. No.: B8010181
M. Wt: 230.03 g/mol
InChI Key: NLZGBPNUVKGVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-4-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a white solid with a molecular weight of 230.04 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-fluoro-4-methoxybenzonitrile involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-4-methoxybenzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenylboronic acid can yield biaryl compounds .

Scientific Research Applications

5-Bromo-2-fluoro-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methoxybenzonitrile in chemical reactions typically involves the activation of the aromatic ring, allowing for substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluoro-4-methoxybenzonitrile is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it can undergo. The methoxy group also adds to its versatility in synthetic applications .

Biological Activity

5-Bromo-2-fluoro-4-methoxybenzonitrile is a chemical compound with notable potential in medicinal chemistry due to its unique structural characteristics, which include a benzene ring substituted with bromine, fluorine, and methoxy groups, along with a nitrile functional group. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and potential therapeutic applications.

Structural Characteristics and Synthesis

The molecular formula of this compound is C8_8H6_6BrFNO. The presence of halogen atoms (bromine and fluorine) typically enhances the compound's reactivity and biological activity, making it an interesting target for research in medicinal chemistry and material science. Various synthesis methods have been developed to produce this compound efficiently while maintaining high yields and purity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity. The following sections summarize key findings related to its biological interactions.

Enzyme Inhibition

Several studies have shown that benzonitrile derivatives can act as inhibitors of various enzymes and receptors involved in diseases such as cancer and hypertension. For instance, modifications to the benzonitrile structure have been explored to enhance selectivity and potency against specific targets, including potassium channels associated with renal function.

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget Enzyme/ProteinIC50_{50} Value (µM)Reference
This compoundALK2TBD
Related BenzenesPotassium ChannelsTBD

Case Study 1: Interaction with ALK2

A recent study evaluated the interaction of this compound with the ALK2 protein using a NanoBRET assay. The compound was tested for its ability to displace a fluorescent tracer from the binding pocket of ALK2. The results indicated that this compound could significantly reduce BRET ratios, suggesting competitive inhibition .

Case Study 2: Computational Docking Studies

Computational studies utilizing molecular docking techniques predicted favorable interactions between this compound and various biological macromolecules. These predictions support its potential role in drug discovery, particularly as a candidate for developing new therapeutic agents targeting specific receptors.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, its structural components suggest possible interactions with various biological targets, including:

  • Enzymes : Potential modulation of enzymatic activities through competitive inhibition.
  • Receptors : Binding affinity to receptors involved in signaling pathways relevant to disease processes.

Future Directions

Further research is warranted to elucidate the specific molecular pathways affected by this compound. Studies focusing on in vivo models will be crucial for understanding its therapeutic potential and safety profile.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGBPNUVKGVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 2-fluoro-4-methoxybenzonitrile (2.97 g, 19.0 mmol) in CHCl3 (30 mL) was added Br2 (2 mL), and the mixture was stirred at ambient temperature for 4 days. The mixture was diluted by DCM and washed with saturated NaHCO3, water, brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified with fast column chromatograph to give 5-bromo-2-fluoro-4-methoxybenzonitrile. 1H-NMR (300 MHz, CDCl3) δ ppm 7.76 (d, J=7.2 Hz, 1H), 6.73 (d, J=10.5 Hz, 1H), 3.96 (s, 3H).
Quantity
2.97 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.